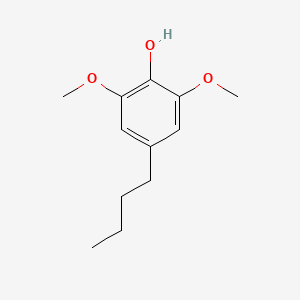![molecular formula C20H18O2S2 B14330663 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol CAS No. 111348-48-2](/img/structure/B14330663.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is a chemical compound known for its unique structure and properties It consists of a phenylene group flanked by two methylenesulfanediyl groups, each connected to a diphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol typically involves the reaction of 1,2-phenylenedimethanethiol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfanediyl groups can interact with metal ions, forming stable complexes. These interactions can influence biological pathways and chemical reactions, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with acetic acid groups instead of phenolic groups.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid groups instead of phenolic groups.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is unique due to its combination of phenolic and sulfanediyl groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
111348-48-2 |
|---|---|
Formule moléculaire |
C20H18O2S2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-[[2-[(2-hydroxyphenyl)sulfanylmethyl]phenyl]methylsulfanyl]phenol |
InChI |
InChI=1S/C20H18O2S2/c21-17-9-3-5-11-19(17)23-13-15-7-1-2-8-16(15)14-24-20-12-6-4-10-18(20)22/h1-12,21-22H,13-14H2 |
Clé InChI |
BMFOGGSUWVJZBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=CC=CC=C2O)CSC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


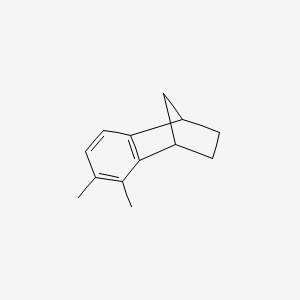
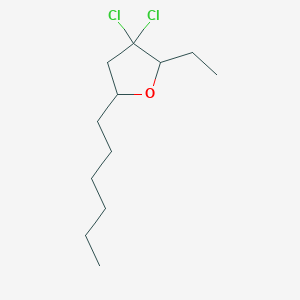
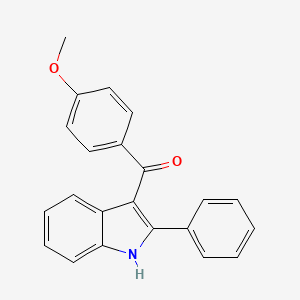

![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
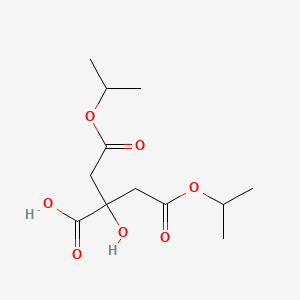
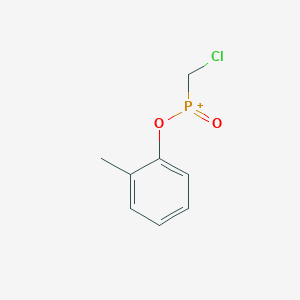

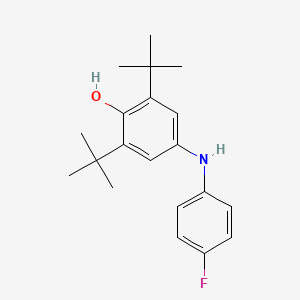
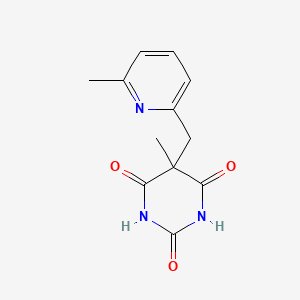
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
